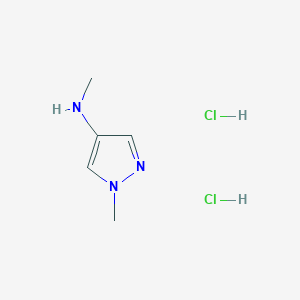

N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Übersicht

Beschreibung

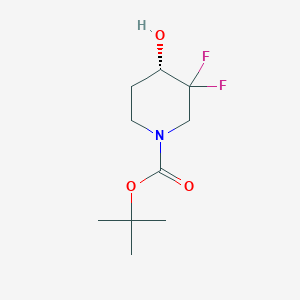

“N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the molecular formula C5H11Cl2N3 . It is a solid substance that is stored at room temperature . The IUPAC name for this compound is N,1-dimethylpyrazol-4-amine;dihydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9N3.2ClH/c1-6-5-3-7-8(2)4-5;;/h3-4,6H,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored at room temperature . It has a molecular weight of 184.07 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A novel approach for synthesizing highly functionalized pyrazolo[3,4-b]pyridines involves domino reactions catalyzed by l-proline, showcasing the utility of related compounds in constructing complex heterocyclic structures through the formation of multiple bonds in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

Corrosion Inhibition

Bipyrazolic compounds, including derivatives of N,1-Dimethyl-1H-pyrazol-4-amine, have demonstrated efficacy as corrosion inhibitors for iron in acidic media. These compounds act by forming a protective layer on the metal surface, significantly reducing the rate of corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Coordination Chemistry

Research into coordination complexes has revealed that derivatives of N,1-Dimethyl-1H-pyrazol-4-amine can act as ligands, forming stable metal complexes with interesting geometries and potential applications in catalysis and material science (Massoud et al., 2015).

Anticancer Research

Compounds structurally related to N,1-Dimethyl-1H-pyrazol-4-amine have been synthesized and evaluated for their anticancer activity, highlighting the potential therapeutic applications of these derivatives in medical research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Computational Chemistry

Density Functional Theory (DFT) studies on bipyrazolic compounds have provided insights into their electronic structures and reactivity, facilitating the design of new materials and inhibitors with optimized properties (Wang et al., 2006).

Polymer Science

Nickel(II) complexes utilizing pyrazolylamine ligands have been employed in the oligomerization and polymerization of ethylene, demonstrating the versatility of N,1-Dimethyl-1H-pyrazol-4-amine derivatives in producing polymers with varied properties (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Zukünftige Richtungen

Pyrazole-based ligands, which include compounds like “N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride”, have been used in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, an antibiotic agent, and an agent for the formation of metal organic frameworks . Therefore, these compounds can be used as a model for further developments in catalytic processes relating to catecholase activity .

Eigenschaften

IUPAC Name |

N,1-dimethylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-6-5-3-7-8(2)4-5;;/h3-4,6H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWCIXDFBIGIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=C1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)